molecular formula C5H7F2NO B1421821 3,3-Difluoropiperidin-2-one CAS No. 1206540-41-1

3,3-Difluoropiperidin-2-one

Cat. No. B1421821
M. Wt: 135.11 g/mol
InChI Key: CZFCNNRJNWVTHR-UHFFFAOYSA-N
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Description

3,3-Difluoropiperidin-2-one is a chemical compound with the molecular formula C5H7F2NO . It has a molecular weight of 135.11 g/mol . The IUPAC name for this compound is 3,3-difluoropiperidin-2-one .


Molecular Structure Analysis

The InChI representation of 3,3-Difluoropiperidin-2-one is InChI=1S/C5H7F2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9) . The Canonical SMILES representation is C1CC(C(=O)NC1)(F)F .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 135.11 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are 135.04957017 g/mol . The Topological Polar Surface Area is 29.1 Ų . The Heavy Atom Count is 9 .

Scientific Research Applications

Synthesis Pathways

  • New synthetic pathways for valuable 3,3-difluoropiperidines have been developed, starting from suitable delta-chloro-alpha,alpha-difluoroimines. This includes the synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).
  • Another approach includes the synthesis of 4-substituted 3,3-difluoropiperidines, where 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines were synthesized via a series of reactions, leading to compounds like N-protected 3,3-difluoroisonipecotic acid (Surmont et al., 2010).

Medicinal Chemistry Applications

  • 3,3-Difluoropiperidines are key building blocks in medicinal chemistry, with synthetic routes developed for new 5-amino- and 5-hydroxy-3,3-difluoropiperidines, which hold high interest in this field (Surmont et al., 2010).

Fluorination in Organic Chemistry

  • The development of a novel methodology for the synthesis of 3,3-difluoropiperidines using simple starting materials, highlights the role of fluorination in organic chemistry. This method has been used to prepare a potent in vitro phosphodiesterase 2A (PDE2A) inhibitor (Giacoboni et al., 2016).

Deoxyfluorination Methods

  • Deoxyfluorination of carboxylic acids to various acyl fluorides using 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) shows the versatility of 3,3-difluoropiperidin-2-one derivatives in organic synthesis (Wang et al., 2021).

Fluorine's Role in Life Science

  • The introduction of fluorine atoms into organic molecules, as seen in the context of 3,3-difluoropiperidin-2-one derivatives, is crucial in life science and materials science-related applications. Selective difluoromethylation methods are important in synthesizing CF(2)H-containing pharmaceuticals and agrochemicals (Hu et al., 2009).

Antimicrobial Evaluation

  • Novel difluoromethylated compounds like 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones have been synthesized and evaluated for in vitro antibacterial and antifungal activities, demonstrating the antimicrobial potential of fluorinated compounds (Chundawat et al., 2016).

properties

IUPAC Name

3,3-difluoropiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFCNNRJNWVTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673016
Record name 3,3-Difluoropiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoropiperidin-2-one

CAS RN

1206540-41-1
Record name 3,3-Difluoropiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-difluoropiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Modo - Neuroscience, 2021 - Elsevier
H magnetic resonance imaging (MRI) has established itself as a key diagnostic technique, affording the visualization of brain anatomy, blood flow, activity and connectivity. The …
Number of citations: 14 www.sciencedirect.com

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